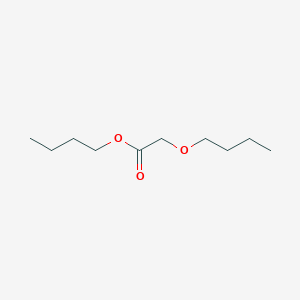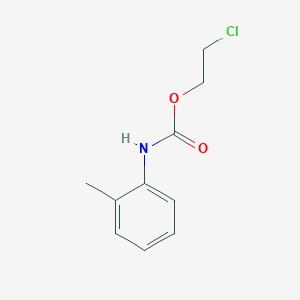
2-Chloroethyl o-tolylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroethyl o-tolylcarbamate is an organic compound with the molecular formula C10H12ClNO2 It is a carbamate derivative, where the carbamate group is bonded to a 2-chloroethyl group and an o-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloroethyl o-tolylcarbamate can be synthesized through the reaction of o-toluidine with 2-chloroethyl chloroformate. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often involve maintaining a low temperature to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters, such as temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloroethyl o-tolylcarbamate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield o-toluidine and 2-chloroethanol.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding carbamate derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Major Products Formed
Nucleophilic substitution: Substituted carbamates.
Hydrolysis: o-Toluidine and 2-chloroethanol.
Oxidation: Oxidized carbamate derivatives.
Scientific Research Applications
2-Chloroethyl o-tolylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloroethyl o-tolylcarbamate involves the interaction of the carbamate group with biological targets. The compound can inhibit the activity of enzymes by carbamoylation of the active site. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects. The molecular targets include enzymes involved in neurotransmission and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloroethyl carbamate: Similar structure but lacks the o-tolyl group.
Ethyl carbamate: Contains an ethyl group instead of the 2-chloroethyl group.
Methyl carbamate: Contains a methyl group instead of the 2-chloroethyl group.
Uniqueness
2-Chloroethyl o-tolylcarbamate is unique due to the presence of both the 2-chloroethyl and o-tolyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the o-tolyl group enhances its lipophilicity, which can influence its biological activity and solubility in organic solvents.
Properties
CAS No. |
90869-76-4 |
|---|---|
Molecular Formula |
C10H12ClNO2 |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
2-chloroethyl N-(2-methylphenyl)carbamate |
InChI |
InChI=1S/C10H12ClNO2/c1-8-4-2-3-5-9(8)12-10(13)14-7-6-11/h2-5H,6-7H2,1H3,(H,12,13) |
InChI Key |
PIOZIBLZIUQMLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


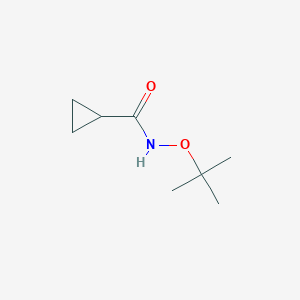
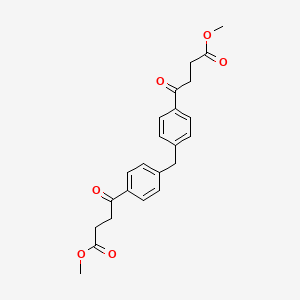


![7-hydroxy-9-(3-methoxyphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B11962029.png)
![7,7-Dichloro-2,3,4,5-tetramethylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B11962035.png)
![2-[2-(Diethylamino)ethyl]-3-methyl-2-phenylpentanenitrile](/img/structure/B11962036.png)

![3-(benzenesulfonyl)-1-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B11962042.png)

![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11962047.png)
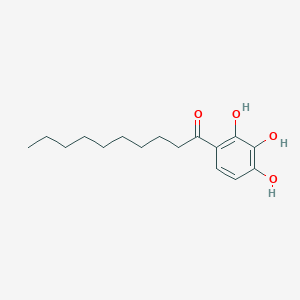
![4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11962054.png)
